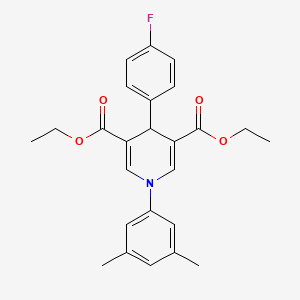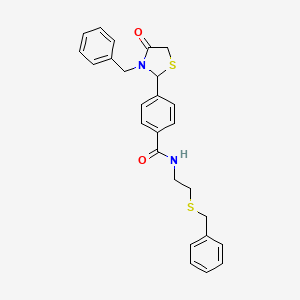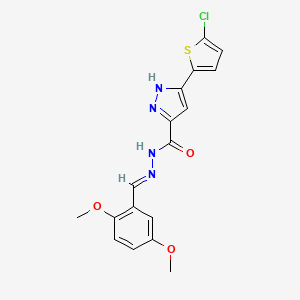![molecular formula C26H21Br2NO3 B11647456 1-[(3-Bromophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-bromobenzoate](/img/structure/B11647456.png)
1-[(3-Bromophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Bromophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-bromobenzoate is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-bromobenzoate typically involves multiple steps, starting with the preparation of the core quinoline structure. The key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Carbonylation: The carbonyl groups are introduced through Friedel-Crafts acylation reactions using appropriate acyl chlorides and aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-[(3-Bromophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carbonyl groups can be reduced to alcohols or oxidized to carboxylic acids under appropriate conditions.
Coupling Reactions: The aromatic rings can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron compounds for Suzuki coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the carbonyl groups.
Aplicaciones Científicas De Investigación
1-[(3-Bromophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-bromobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(3-Bromophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(3-Bromophenyl)carbonyl]piperidine-2-carboxamide
- 1-(2-Cyanoethyl)piperidine-3-carboxylic acid
- 1-(2-Cyanoethyl)piperidine-4-carboxylic acid
Uniqueness
1-[(3-Bromophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-bromobenzoate is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C26H21Br2NO3 |
|---|---|
Peso molecular |
555.3 g/mol |
Nombre IUPAC |
[1-(3-bromobenzoyl)-2,2,4-trimethylquinolin-6-yl] 3-bromobenzoate |
InChI |
InChI=1S/C26H21Br2NO3/c1-16-15-26(2,3)29(24(30)17-6-4-8-19(27)12-17)23-11-10-21(14-22(16)23)32-25(31)18-7-5-9-20(28)13-18/h4-15H,1-3H3 |
Clave InChI |
SUNBJVYWXAQFOB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)C(=O)C4=CC(=CC=C4)Br)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4,5-dimethyl-2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B11647374.png)
![(6Z)-5-imino-6-(3-methoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11647382.png)
![7-methyl-N-phenyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B11647387.png)
![methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11647392.png)


![2-(benzotriazol-1-yl)-N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanehydrazide](/img/structure/B11647406.png)
![2-(3-methylphenyl)-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine](/img/structure/B11647410.png)
![Methyl 4-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}benzoate](/img/structure/B11647414.png)
![N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B11647426.png)

![3-[5-(2-Carboxyphenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid](/img/structure/B11647451.png)
![(5E)-5-{2-[2-(3,4-dimethylphenoxy)ethoxy]-5-nitrobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647459.png)
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B11647461.png)
